1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole derivative characterized by a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group and at position 4 with a carboxamide moiety. The carboxamide is further functionalized with a benzyl group bearing a 4-isopropyl (propan-2-yl) substituent . This structural motif is common in medicinal chemistry, where triazole rings serve as bioisosteres for amide or ester groups, enhancing metabolic stability and bioavailability . The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling via activation of the carboxylic acid with thionyl chloride and subsequent reaction with amines .
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[(4-propan-2-ylphenyl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-14(2)17-8-6-16(7-9-17)12-21-20(25)19-13-24(23-22-19)18-10-4-15(3)5-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZPATZFOWYZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Structural Variations: The target compound features a 4-isopropylbenzyl group on the carboxamide, enhancing lipophilicity compared to chlorophenyl or acetamidophenyl analogs . This may improve membrane permeability but reduce aqueous solubility.
Biological Activity: Pyrazole derivatives () demonstrate nanomolar activity in calcium mobilization assays (EC50: 10–100 nM), suggesting that triazole analogs with similar substituents may target G-protein-coupled receptors . Ubaditinib () highlights the role of isopropylphenyl groups in kinase inhibition, implying that the target compound’s isopropyl substituent may confer analogous activity .
Synthesis Methods :
- Most triazole-carboxamide derivatives are synthesized via CuAAC and carboxamide coupling . Modifications in substituents (e.g., chloro, trifluoromethyl) require tailored reagents, as seen in and .
Acetamidophenyl analogs () balance lipophilicity with hydrogen-bonding capacity, enhancing solubility compared to halogenated derivatives .
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